Chemical properties of 3-(3-Bromo-5-fluorophenyl)propanoic acid
Chemical properties of 3-(3-Bromo-5-fluorophenyl)propanoic acid
An In-Depth Technical Guide to 3-(3-Bromo-5-fluorophenyl)propanoic Acid: Properties, Reactivity, and Applications
Abstract
3-(3-Bromo-5-fluorophenyl)propanoic acid, with CAS Number 1261680-57-2, is a halogenated aromatic carboxylic acid that serves as a valuable building block in organic synthesis and a scaffold of interest in medicinal chemistry.[1] The unique substitution pattern on the phenyl ring—featuring both a bromine and a fluorine atom—imparts specific reactivity and physicochemical properties that make it a versatile intermediate for creating more complex molecules. The bromine atom, in particular, provides a reactive handle for cross-coupling reactions, while the fluorine atom can modulate properties such as lipophilicity, metabolic stability, and binding affinity. This guide offers a comprehensive technical overview of its chemical properties, a theoretical analysis of its spectroscopic signature, a discussion of its reactivity and potential synthetic routes, and an exploration of its applications for researchers in drug discovery and chemical development.
Molecular Profile and Physicochemical Properties
A thorough understanding of a compound's fundamental properties is critical for its effective application in research and development. This section details the structural and physicochemical characteristics of 3-(3-Bromo-5-fluorophenyl)propanoic acid.
Chemical Identity and Structure
The compound is structurally defined by a propanoic acid chain attached to a phenyl ring at position 1, with a bromine atom at position 3 and a fluorine atom at position 5 of the ring.
Caption: Chemical Structure of 3-(3-Bromo-5-fluorophenyl)propanoic acid.
Table 1: Chemical Identifiers and Physicochemical Properties
| Property | Value | Source/Reference |
|---|---|---|
| IUPAC Name | 3-(3-Bromo-5-fluorophenyl)propanoic acid | N/A (Systematic) |
| CAS Number | 1261680-57-2 | [1] |
| Molecular Formula | C₉H₈BrFO₂ | Deduced from structure |
| Molecular Weight | 247.06 g/mol | [2]* |
| Physical Form | Solid, white to yellow powder or crystals | Inferred from similar compounds[3] |
| Canonical SMILES | C1=C(C=C(C(=C1)Br)F)CCC(=O)O | Deduced from structure |
| InChI Key | N/A | N/A |
Note: Molecular weight corresponds to the isomeric compound 3-(5-Bromo-2-fluorophenyl)propionic acid, which has the same molecular formula.
Spectroscopic Characterization (Theoretical Analysis)
While specific experimental spectra for this exact compound are not widely published, its spectroscopic characteristics can be reliably predicted based on its functional groups and structural motifs. This theoretical analysis serves as a guide for researchers in confirming its identity and purity.
¹H Nuclear Magnetic Resonance (¹H NMR) Spectroscopy
The proton NMR spectrum is expected to show distinct signals for the aromatic and aliphatic protons. The solvent is typically deuterated chloroform (CDCl₃) or dimethyl sulfoxide (DMSO-d₆).[4]
Table 2: Predicted ¹H NMR Spectral Data
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment | Rationale |
|---|---|---|---|---|
| ~11-12 | Broad Singlet | 1H | -COOH | Carboxylic acid protons are highly deshielded and often exchangeable. |
| ~7.0-7.4 | Multiplet | 3H | Ar-H | Aromatic protons are deshielded. The bromo and fluoro substituents will cause complex splitting patterns (doublets of triplets, etc.). |
| ~2.9-3.1 | Triplet | 2H | Ar-CH₂ -CH₂ | Protons alpha to the aromatic ring, split by the adjacent methylene group. |
| ~2.6-2.8 | Triplet | 2H | Ar-CH₂-CH₂ | Protons beta to the aromatic ring, split by the adjacent methylene group. |
Fourier-Transform Infrared (FTIR) Spectroscopy
The IR spectrum provides valuable information about the functional groups present in the molecule.
Table 3: Predicted Key FTIR Absorption Bands
| Wavenumber (cm⁻¹) | Vibration Type | Functional Group | Rationale |
|---|---|---|---|
| 2500-3300 (broad) | O-H stretch | Carboxylic Acid | The broadness is due to hydrogen bonding.[5] |
| ~1700 | C=O stretch | Carboxylic Acid | Strong, sharp absorption characteristic of a carbonyl group.[6] |
| ~1600, ~1475 | C=C stretch | Aromatic Ring | Characteristic skeletal vibrations of the phenyl ring. |
| ~1250-1300 | C-O stretch | Carboxylic Acid | Coupled with O-H bend. |
| ~1000-1100 | C-F stretch | Aryl-Fluoride | Strong absorption typical for aryl-fluorine bonds. |
Mass Spectrometry (MS)
In mass spectrometry, particularly with electron ionization (EI), the molecule is expected to fragment in predictable ways. The molecular ion peak (M+) would exhibit a characteristic isotopic pattern due to the presence of bromine (⁷⁹Br and ⁸¹Br in an approximate 1:1 ratio), resulting in two peaks of nearly equal intensity separated by 2 m/z units.
Expected Fragmentation Pathways:
-
Decarboxylation: Loss of CO₂ (44 Da) from the parent ion is a common fragmentation pathway for carboxylic acids.[6]
-
Benzylic Cleavage: Cleavage of the bond between the alpha and beta carbons of the propanoic acid chain to form a stable benzylic cation.
Chemical Synthesis and Reactivity
The utility of 3-(3-Bromo-5-fluorophenyl)propanoic acid stems from its well-defined reactivity, which allows for its incorporation into larger, more complex molecular frameworks.
Proposed Synthesis Workflow
A common and effective method for synthesizing phenylpropanoic acids involves the hydrogenation of the corresponding cinnamic acid derivative. This provides a reliable and high-yielding pathway.
Caption: Proposed workflow for the synthesis of the target compound.
Protocol: Synthesis via Cinnamic Acid Intermediate
-
Knoevenagel Condensation:
-
Rationale: This reaction forms the carbon-carbon double bond of the cinnamic acid derivative by condensing an aldehyde with an active methylene compound like malonic acid.
-
Procedure: 3-Bromo-5-fluorobenzaldehyde is heated with malonic acid in a basic solvent system, typically pyridine with a catalytic amount of piperidine. The reaction mixture is heated to drive the condensation and subsequent decarboxylation to yield 3-(3-Bromo-5-fluorophenyl)acrylic acid.
-
-
Catalytic Hydrogenation:
-
Rationale: The carbon-carbon double bond of the acrylic acid side chain is selectively reduced without affecting the aromatic ring or the halogen substituents.
-
Procedure: The crude 3-(3-Bromo-5-fluorophenyl)acrylic acid is dissolved in a suitable solvent (e.g., ethanol or ethyl acetate) and subjected to a hydrogen atmosphere (typically 1-3 atm) in the presence of a palladium on carbon (Pd/C) catalyst. The reaction is monitored until hydrogen uptake ceases.
-
-
Workup and Purification:
-
Procedure: The catalyst is removed by filtration (e.g., through Celite). The solvent is removed under reduced pressure, and the resulting crude product can be purified by recrystallization from an appropriate solvent system (e.g., heptane/ethyl acetate) to yield pure 3-(3-Bromo-5-fluorophenyl)propanoic acid.[7]
-
Reactivity Profile
The molecule possesses three primary sites of reactivity: the carboxylic acid group, the aromatic ring, and the carbon-bromine bond.
Caption: Key reactivity sites of 3-(3-Bromo-5-fluorophenyl)propanoic acid.
-
Carboxylic Acid Group: This functional group can undergo standard transformations, including esterification (with an alcohol under acidic conditions), conversion to an acyl chloride (using thionyl chloride or oxalyl chloride), and subsequent amidation (with an amine).
-
Carbon-Bromine Bond: This is arguably the most valuable feature for drug development professionals. The aryl bromide is an excellent substrate for palladium-catalyzed cross-coupling reactions.[8] This allows for the facile introduction of a wide variety of substituents (e.g., aryl, heteroaryl, alkyl groups via Suzuki coupling; alkynes via Sonogashira coupling) at this position, enabling the rapid generation of diverse chemical libraries for structure-activity relationship (SAR) studies.
-
Aromatic Ring: The fluorine and bromine atoms are deactivating and ortho-, para-directing for electrophilic aromatic substitution. Further substitution on the ring is possible but would likely require harsh conditions.
Applications in Research and Drug Discovery
The structural features of 3-(3-Bromo-5-fluorophenyl)propanoic acid make it a strategic starting material in modern medicinal chemistry.
Versatile Synthetic Building Block
As highlighted, the primary application is as an intermediate. Researchers can leverage the C-Br bond for elaboration and then modify the carboxylic acid, or vice versa, in a multi-step synthesis. This modular approach is highly efficient for exploring chemical space around a core scaffold.
Scaffold in Medicinal Chemistry
Phenylpropanoic acid derivatives are a well-established motif in drug discovery. They have been successfully employed as scaffolds for targeting various biological systems.
-
GPCR Modulators: The general 3-phenylpropanoic acid structure is a known scaffold for modulators of G protein-coupled receptors (GPCRs). For instance, derivatives have been developed as agonists for GPR40, a target for type 2 diabetes, and as antagonists for other receptors implicated in pain pathways.[9]
-
Kinase Inhibitors: The development of small-molecule kinase inhibitors is a cornerstone of modern oncology research. Phenylpropanoic acid derivatives have been explored as scaffolds for agents targeting receptor tyrosine kinases like c-MET and HER2, which are involved in tumor progression.[10] The ability to diversify the structure via the bromo-substituent is key to optimizing binding interactions within the kinase active site.
Safety, Handling, and Storage
While specific toxicological data for this compound is limited, a hazard assessment can be made based on structurally related chemicals and general principles of laboratory safety.
Table 4: Hazard Identification and Precautionary Statements
| Hazard Class | Statement | Precautionary Code | Source/Reference |
|---|---|---|---|
| Skin Irritation | Causes skin irritation. | P264, P280, P302+P352 | [11][12] |
| Eye Irritation | Causes serious eye irritation. | P280, P305+P351+P338 | [11][12] |
| Respiratory Irritation | May cause respiratory irritation. | P261, P271, P304+P340 |[11][12] |
Recommended Handling Protocols
-
Personal Protective Equipment (PPE): Wear protective gloves (nitrile or neoprene), a lab coat, and safety glasses or goggles.[13]
-
Ventilation: Handle only in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of dust or vapors.[12]
-
General Hygiene: Avoid contact with skin, eyes, and clothing. Wash hands thoroughly after handling. Do not eat, drink, or smoke in the laboratory.[14]
Storage and Stability
-
Conditions: Store in a tightly closed container in a dry, cool, and well-ventilated place.[12] Keep away from incompatible materials such as strong oxidizing agents and strong bases.[15]
-
Stability: The compound is expected to be stable under recommended storage conditions.
Conclusion
3-(3-Bromo-5-fluorophenyl)propanoic acid is a strategically designed chemical intermediate with significant potential for researchers in synthetic and medicinal chemistry. Its key attributes—a reactive bromine handle for cross-coupling, a metabolically robust fluorine atom, and a versatile carboxylic acid group—make it an ideal starting point for the synthesis of novel compounds and chemical libraries. By understanding its physicochemical properties, reactivity, and safety profile, scientists can effectively harness this compound to advance their research programs, particularly in the pursuit of new therapeutic agents.
References
- ThermoFisher Scientific. (2025, October 24). Safety Data Sheet for 3-(3-Bromophenyl)propionic acid.
- Fisher Scientific. (2010, May 21). Safety Data Sheet for Propanoic acid, 3-bromo-.
- Fisher Scientific. (2025, December 26). Safety Data Sheet for 3-(3-Bromophenyl)propionic acid.
- Regulations.gov. (2015, November 23). Safety Data Sheet for 3-(3-Fluorophenyl)propionic acid.
- Sigma-Aldrich. 3-(5-Bromo-2-fluorophenyl)propionic acid AldrichCPR.
- Apollo Scientific. (2022, May 16). Safety Data Sheet for 3-(Perfluorophenyl)propanoic acid.
- J&K Scientific. 3-(3-Bromo-5-fluorophenyl)propanoic acid | 1261680-57-2.
- Metal-Free Chemoselective Hydrogenation of Unsaturated Carbon-Carbon Bonds via Cathodic Reduction - Supporting Information. (n.d.).
- Smolecule. (2023, August 15). 3'-Bromo-3-(3-chloro-5-fluorophenyl)propiophenone.
- Sigma-Aldrich. 3-(2-Bromo-4-fluorophenyl)propionic acid | 174603-55-5.
- BenchChem. Spectroscopic data (NMR, IR, MS) for 3-(3-Fluorophenyl)-3'-methylpropiophenone.
- BenchChem. Application of 3-(3-(benzyloxy)phenyl)propanoic Acid in Medicinal Chemistry: Application Notes and Protocols.
- Radboud Repository. (2024, April 9). Fluorinated Propionic Acids Unmasked: Puzzling Fragmentation Phenomena of the Deprotonated Species.
- R Discovery. (2026, February 27). Synthesis and Development of 3-((2,4-Difluorophenyl)Amino)Propanoic Acid Derivatives as an Antiproliferative Medicinal Chemistry Scaffold Targeting Growth Factor Receptors.
- Organic Syntheses. (2018, August 10). Large Scale Synthesis of Enantiomerically Pure (S)-3-(4- Bromophenyl)butanoic Acid.
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